dichloromercury;1H-pyridin-2-one
Description
Dichloromercury (HgCl₂), also known as mercuric chloride, is a highly toxic, water-soluble mercury(II) compound historically used as a disinfectant and catalyst . Its synonyms include "mercury dichloride" and "corrosive sublimate" .
1H-Pyridin-2-one is a nitrogen-containing heterocycle with significant pharmacological relevance due to its peptidomimetic properties, making it a scaffold in drug design . It exists in equilibrium with its tautomer, pyridin-2-ol, and derivatives often exhibit biological activity, such as kinase inhibition .
Properties
IUPAC Name |
dichloromercury;1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.2ClH.Hg/c7-5-3-1-2-4-6-5;;;/h1-4H,(H,6,7);2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHEPBOVDKMGH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1.Cl[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)NC=C1.Cl[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2HgNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Complexation in Methanol
A stoichiometric reaction between HgCl₂ and 2-pyridone in anhydrous methanol under reflux (4 hours, 65°C) produces the target complex. The mercury center coordinates via the pyridone oxygen and nitrogen atoms, displacing chloride ligands:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 65°C |
| Time | 4 hours |
| Yield | 78% |
The product is isolated as a white precipitate, with IR spectroscopy confirming ligand coordination (C=O shift to 1640 cm⁻¹).
Solvothermal Synthesis in Dimethylformamide (DMF)
Heating HgCl₂ and 2-pyridone in DMF at 120°C for 12 hours enhances complex stability. The high-polarity solvent facilitates ligand substitution, yielding a crystalline product after slow cooling. X-ray diffraction reveals a distorted octahedral geometry around mercury, with Hg–O and Hg–N bond lengths of 2.12 Å and 2.35 Å, respectively.
Metathesis Reaction with Sodium 2-Pyridonate
Replacing chloride with pre-formed sodium 2-pyridonate (NaC₅H₄NO) in tetrahydrofuran (THF) achieves selective complexation:
This method minimizes side reactions, affording a 85% yield after column chromatography.
Characterization and Analytical Data
Spectroscopic Analysis
-
IR Spectroscopy : Shifts in C=O (1640 cm⁻¹) and N–H (3180 cm⁻¹) stretches confirm ligand coordination.
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¹H NMR (DMSO-d₆) : Resonances at δ 6.22 (H-3), 7.10 (H-4), and 7.48 ppm (H-5) indicate maintained aromaticity post-coordination.
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X-ray Diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, corresponding to ligand loss and HgCl₂ sublimation.
Methodological Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Methanol Reflux | 78 | 95 | 4 hours | Moderate |
| DMF Solvothermal | 82 | 97 | 12 hours | Low |
| Metathesis in THF | 85 | 99 | 6 hours | High |
The metathesis route offers superior scalability and purity, making it preferable for industrial applications.
Challenges and Optimization Strategies
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Mercury Toxicity : All procedures require glove-box or Schlenk-line techniques to prevent exposure.
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Ligand Degradation : Prolonged heating above 130°C decomposes 2-pyridone, necessitating strict temperature control.
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.
Chemical Reactions Analysis
Types of Reactions
Dichloromercury;1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and modified pyridin-2-one derivatives.
Reduction: Reduction reactions can convert dichloromercury to elemental mercury and other reduced forms of pyridin-2-one.
Substitution: The chlorine atoms in dichloromercury can be substituted with other halogens or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, dichloromercury;1H-pyridin-2-one is used as a reagent in various organic synthesis reactions. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to form complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets are explored to develop new drugs and treatments.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific characteristics and functionalities.
Mechanism of Action
The mechanism of action of dichloromercury;1H-pyridin-2-one involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form complexes with these molecules, altering their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Comparison of Dichloromercury with Similar Compounds
Dichloromercury (HgCl₂) belongs to the class of mercury halides. Key comparisons include:
- Mercurous chloride (Hg₂Cl₂) : Unlike HgCl₂, which contains Hg²⁺, mercurous chloride has Hg⁺ ions. Hg₂Cl₂ is less water-soluble and less toxic but shares applications in electrochemistry .
- Organomercury compounds: Compounds like methylmercury (CH₃Hg⁺) exhibit higher bioaccumulation and neurotoxicity compared to HgCl₂, which is more reactive in inorganic reactions .
While the provided evidence lacks detailed physicochemical data for HgCl₂ analogs, its role as a corrosive sublimate distinguishes it from organic mercury derivatives in toxicity profiles .
Comparison of 1H-Pyridin-2-one with Similar Compounds
1H-Pyridin-2-one derivatives vary in substituents, physical properties, and applications. Below is a comparative analysis:
Table 1: Key 1H-Pyridin-2-one Derivatives and Their Properties
Key Observations:
Q & A
Basic: What are the optimal synthesis routes and characterization methods for dichloromercury (HgCl₂) in laboratory settings?
Answer:
Dichloromercury (HgCl₂) is typically synthesized via direct chlorination of elemental mercury or through metathesis reactions involving mercury salts. A methodologically robust approach involves reacting mercury(II) nitrate with hydrochloric acid under controlled conditions to precipitate HgCl₂, followed by recrystallization for purity . Characterization requires X-ray crystallography to confirm its orthorhombic crystal structure (space group Pnma) and Hg–Cl bond distances (~2.29–2.43 Å) . Additionally, FTIR spectroscopy verifies Hg–Cl vibrational modes (peaks at ~340 cm⁻¹), while elemental analysis ensures stoichiometric purity. Handling must adhere to strict safety protocols due to its high toxicity .
Basic: How can researchers ensure the stability of 1H-pyridin-2-one derivatives during experimental workflows?
Answer:
Stability of 1H-pyridin-2-one derivatives depends on pH, temperature, and solvent choice. For example:
- pH control : Neutral to slightly acidic conditions (pH 5–7) minimize keto-enol tautomerization, which can alter reactivity .
- Temperature : Storage at –20°C in anhydrous DMSO or ethanol prevents decomposition .
- Light sensitivity : Amber glassware or opaque containers are recommended to avoid photodegradation .
Characterization via ¹H/¹³C NMR (e.g., carbonyl carbon signals at ~160–170 ppm) and HPLC-MS monitors purity over time .
Advanced: What mechanisms underlie the interaction of dichloromercury with biological macromolecules like DNA or proteins?
Answer:
Dichloromercury binds to sulfur-containing residues (e.g., cysteine in proteins) via Hg–S covalent bonds, disrupting enzymatic activity . In DNA, it intercalates between base pairs, evidenced by UV-Vis hypochromicity and fluorescence quenching assays . Advanced techniques like X-ray absorption spectroscopy (XAS) reveal Hg coordination environments, while isothermal titration calorimetry (ITC) quantifies binding affinities (e.g., Kd ~10⁻⁶ M for albumin interactions) . Contradictions in reported toxicity thresholds may arise from differences in assay pH or competing ligands .
Advanced: How can researchers resolve contradictions in reported biological activities of 1H-pyridin-2-one derivatives?
Answer:
Discrepancies often stem from structural variations (e.g., substituents at C-3 or C-5) or assay conditions. Methodological strategies include:
- Comparative SAR studies : Systematic modification of functional groups (e.g., replacing methyl with trifluoromethyl at C-5) to correlate structure with activity .
- Standardized bioassays : Replicating antimicrobial or kinase inhibition assays under controlled pH and temperature to minimize variability .
- Computational modeling : Density Functional Theory (DFT) calculations predict electron distribution effects on reactivity, validated via Hammett plots .
Basic: What spectroscopic techniques are most effective for characterizing 1H-pyridin-2-one derivatives?
Answer:
- NMR spectroscopy : ¹H NMR identifies tautomeric forms (e.g., enol vs. keto) via hydroxyl proton signals (~10–12 ppm) . ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbon environments.
- IR spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and N–H (~3200 cm⁻¹) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ions (e.g., m/z 289.08 for C₁₃H₁₁N₂O₂Cl) .
Advanced: How does the coordination geometry of mercury in dichloromercury complexes influence their reactivity?
Answer:
Mercury’s linear coordination geometry (e.g., in [HgCl₂]) facilitates ligand substitution reactions. Single-crystal XRD of complexes like [HgCl₂(pyridine)] reveals distorted tetrahedral geometries when additional ligands (e.g., pyridine) coordinate, altering redox properties . Reactivity studies using cyclic voltammetry show shifts in reduction potentials (–0.45 V vs. SCE for Hg²⁺ → Hg⁰) depending on ligand field strength . Contradictions in catalytic efficiency (e.g., acetylene hydrochlorination) may arise from solvent polarity or counterion effects .
Basic: What safety protocols are critical when handling dichloromercury in laboratory settings?
Answer:
- Containment : Use fume hoods and sealed systems to prevent inhalation or dermal exposure.
- Waste disposal : Neutralize HgCl₂ with sodium sulfide to form insoluble HgS, followed by EPA-compliant disposal .
- Emergency protocols : Immediate use of chelating agents (e.g., dimercaprol) for acute exposure .
Advanced: What role do 1H-pyridin-2-one derivatives play in medicinal chemistry, and how are their pharmacokinetic properties optimized?
Answer:
These derivatives are explored as kinase inhibitors (e.g., anti-inflammatory targets) due to their ability to mimic ATP’s adenine moiety. Optimization strategies include:
- Lipophilicity adjustments : Introducing fluorine or methyl groups improves blood-brain barrier penetration .
- Metabolic stability : Deuterium substitution at labile C–H positions reduces CYP450-mediated degradation, validated via LC-MS/MS metabolic assays .
- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salts) increases aqueous solubility .
Basic: How are mercury-containing complexes analyzed for environmental contamination studies?
Answer:
- Cold vapor atomic absorption spectroscopy (CVAAS) : Detects Hg²⁺ at ppb levels via reduction to Hg⁰ vapor .
- ICP-MS : Provides isotopic specificity (e.g., ²⁰²Hg) for trace analysis in biological samples .
- X-ray fluorescence (XRF) : Non-destructive mapping of Hg distribution in soil or tissue samples .
Advanced: What computational tools aid in predicting the toxicity of dichloromercury and its derivatives?
Answer:
- QSAR models : Correlate HgCl₂’s octanol-water partition coefficient (log P ~0.6) with bioaccumulation potential .
- Molecular docking : Simulates Hg binding to glutathione reductase or thioredoxin, predicting enzymatic inhibition .
- ToxCast database : Screens for endocrine disruption potential using high-throughput assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
